molecular formula C10H14N2O B14773009 4-Amino-3-isopropylbenzamide

4-Amino-3-isopropylbenzamide

Cat. No.: B14773009
M. Wt: 178.23 g/mol
InChI Key: FTTKFWZNESZYMD-UHFFFAOYSA-N
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Description

4-Amino-3-isopropylbenzamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position and an isopropyl group at the 3-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-isopropylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-3-isopropylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of oxidative stress .

Comparison with Similar Compounds

  • 3-Amino-N-isopropylbenzamide
  • 4-Amino-N-methylbenzamide
  • 2-Amino-5-chloro-N-isobutylbenzamide

Comparison: 4-Amino-3-isopropylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-amino-3-propan-2-ylbenzamide

InChI

InChI=1S/C10H14N2O/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,11H2,1-2H3,(H2,12,13)

InChI Key

FTTKFWZNESZYMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N)N

Origin of Product

United States

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